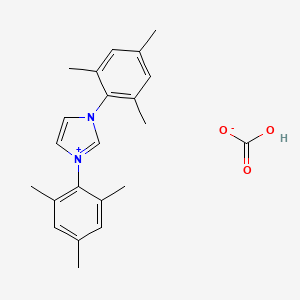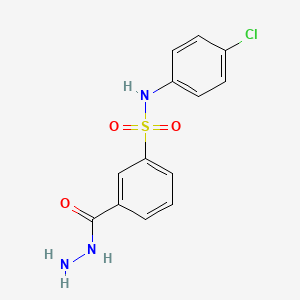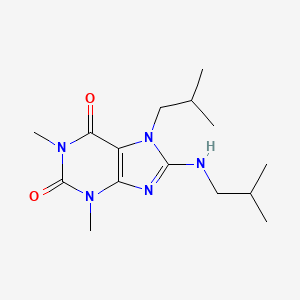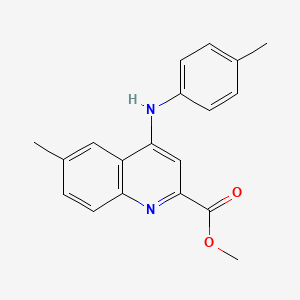
1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, involves the reaction of (1E,2E)-N1,N2-(2,4,6-trimethylphenylethane)-1,2-diimine with paraformaldehyde and trimethylchlorosilane . The reaction is carried out in ethyl acetate at 75°C . After cooling, the product is filtered to obtain the imidazolium chloride .Molecular Structure Analysis
The molecular structure of similar compounds, like 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, consists of a five-membered cationic imidazolium ring . The phenyl rings of the 2,4,6-trimethylphenyl groups are staggered with respect to the imidazolium ring .Chemical Reactions Analysis
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, a similar compound, is an NHC ligand that can bind with metal pre-catalysts to form complexes showing high catalytic activity . It has been used in the Pd-catalyzed cross-coupling of aryl Grignards with aryl chlorides (Kumada reaction) .Physical And Chemical Properties Analysis
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, a similar compound, is a solid at 20°C . It has a melting point of 280-286°C . Its molecular formula is C21H27ClN2 and its molecular weight is 342.91 .Applications De Recherche Scientifique
Electrochemical and Chemical Reduction
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride can be electrochemically and chemically reduced to produce a nucleophilic carbene, specifically 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. This process demonstrates the compound's utility in generating nucleophilic carbenes, which are valuable intermediates in various chemical syntheses. The stability of the resulting carbene in the ionic liquid tetradecyl(trihexyl)phosphonium chloride highlights its potential for use in ionic liquid environments (Gorodetsky et al., 2004).
Catalysis in Organic Synthesis
The modular synthesis of functionalized, alkoxy-tethered 1,3-bis(2,4,6-trimethylphenyl)imidazolium derivatives has been reported. These derivatives have been shown to be effective catalysts in Buchwald-Hartwig aminations of aryl chlorides, demonstrating their utility as catalysts in organic synthesis. This work showcases the potential for tailored design of N-heterocyclic carbene ligands for specific catalytic roles, leading to enhanced activity and selectivity under mild reaction conditions (Krinsky et al., 2014).
Activation by Metal Fragments
Research involving the coordination of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene with beryllium fragments has been conducted to explore the reactivity and coordination chemistry of N-heterocyclic carbenes with metal fragments. This work contributes to the understanding of metal-carbene interactions and the potential for developing new types of metal-NHC complexes (Arrowsmith et al., 2015).
Ligand and Catalyst in Polymerization
Imidazolium-type basic ionic liquids, including variants of 1,3-bis(2,4,6-trimethylphenyl)imidazolium, have been utilized as both ligands and catalysts in the activators generated by electron transfer ATRP of methyl methacrylate. This research highlights the versatility of these compounds as both catalysts and ligands in polymer chemistry, enabling controlled/living radical polymerization with the potential for a wide range of polymer applications (Deng et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate, also known as 1,3-Dimesityl-1H-imidazol-3-ium hydrogen carbonate, is metal pre-catalysts . This compound acts as an N-heterocyclic carbene (NHC) ligand , which can bind with these metal pre-catalysts to form complexes .
Mode of Action
The compound interacts with its targets by binding to metal pre-catalysts to form complexes . This interaction is facilitated by the nucleophilic nature of the NHC ligand . The resulting complexes show high catalytic activity .
Biochemical Pathways
The compound is involved in the formation of metal-NHC complexes . These complexes can be used as catalysts in various chemical reactions . For instance, an IMes ligated-rhodium complex can be used as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in catalysis. By forming complexes with metal pre-catalysts, it facilitates various chemical reactions . The specific effects depend on the nature of the reaction being catalyzed .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of metal pre-catalysts is necessary for the compound to exert its effects . Additionally, factors such as temperature and pH may affect the stability of the compound and the complexes it forms .
Safety and Hazards
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin or eyes .
Orientations Futures
NHC ligands like 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride are being increasingly used in various metal-catalyzed coupling reactions . Given the potential of these compounds in catalysis, future research could explore the synthesis of new NHC ligands and their applications in different chemical reactions.
Propriétés
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;hydrogen carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.CH2O3/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3)4/h7-13H,1-6H3;(H2,2,3,4)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNGZTAIJOOIFH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.C(=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)



![2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate](/img/structure/B2878567.png)
![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)



![7-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2878573.png)
![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)


![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)